molecular formula C29H24O6 B1295681 Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) CAS No. 16527-05-2

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate)

Cat. No.: B1295681
CAS No.: 16527-05-2
M. Wt: 468.5 g/mol
InChI Key: HEIPCDMHAQLHKV-UHFFFAOYSA-N
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Description

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which consists of a propane-2,2-diyl backbone linked to two phenylene groups, each of which is further connected to a hydroxybenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) typically involves the reaction of propane-2,2-diylbis(4,1-phenylene) with 2-hydroxybenzoic acid under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and achieve high yields. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is carried out on a larger scale using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenylene groups in the compound can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under specific conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol)
  • Propane-2,2-diylbis(4,1-phenylene) bis(sulfurofluoridate)
  • ((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)

Uniqueness

Propane-2,2-diylbis(4,1-phenylene) bis(2-hydroxybenzoate) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

[4-[2-[4-(2-hydroxybenzoyl)oxyphenyl]propan-2-yl]phenyl] 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24O6/c1-29(2,19-11-15-21(16-12-19)34-27(32)23-7-3-5-9-25(23)30)20-13-17-22(18-14-20)35-28(33)24-8-4-6-10-26(24)31/h3-18,30-31H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIPCDMHAQLHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291108
Record name propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16527-05-2
Record name NSC73184
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propane-2,2-diyldibenzene-4,1-diyl bis(2-hydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50291108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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